N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-17-8-4-15(5-9-17)18-10-11-19-24-25-21(27(19)26-18)30-13-20(28)23-12-14-2-6-16(22)7-3-14/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRVXVYYTDDGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolo-Pyridazine Core
A key structural differentiator among triazolo-pyridazine derivatives lies in substituent patterns on the phenyl ring at position 6 and the acetamide side chain. For example:
- Compound 894067-38-0 (): Replaces the 4-methoxyphenyl group with a 3-methylphenyl substituent, reducing electron-donating effects and altering steric interactions.
- Compound 727997-39-9 (): Features a trifluoromethyl group on the triazolo-pyrimidine system, enhancing metabolic stability but increasing molecular weight.
Table 1: Structural and Electronic Comparisons
*Estimated using fragment-based methods.
Spectroscopic and Tautomeric Behavior
IR and NMR data from confirm that triazolo-pyridazine derivatives predominantly exist in the thione tautomeric form (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) . This contrasts with thiazolo-triazoles (), where νC=N stretches (~1600 cm⁻¹) dominate due to aromatic conjugation .
Q & A
Basic Question: What are the key steps and optimization strategies for synthesizing N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves:
Triazole ring formation via cyclization of hydrazine derivatives with carbonyl intermediates.
Thioether coupling between the triazolo-pyridazine core and a thioacetamide derivative using nucleophilic substitution (e.g., with 4-fluorobenzylamine).
Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps.
- Temperature control : Maintain 60–80°C during coupling to minimize side reactions.
- Catalysts : Use base catalysts (e.g., K₂CO₃) for thioether formation .
Basic Question: How is the structural identity and purity of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons from the triazole-pyridazine core.
- ¹³C NMR : Signals near δ 165 ppm validate the acetamide carbonyl group.
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 409.44 (C₂₀H₁₆FN₅O₂S) confirms the molecular formula .
- HPLC : Purity >95% is achieved with a C18 column (acetonitrile/water gradient) .
Intermediate Question: What in vitro assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or ion channels (e.g., sodium channels) using fluorogenic substrates.
- Cell-Based Assays :
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis: Caspase-3/7 activation measured via luminescence.
- Binding Affinity : Surface Plasmon Resonance (SPR) to quantify interactions with target receptors .
Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Methodological Answer:
-
Substituent Variation : Compare analogs with modified fluorobenzyl or methoxyphenyl groups. For example:
Substituent Biological Activity (IC₅₀) Key Finding 4-Fluorobenzyl 1.2 µM (Kinase X) Enhanced selectivity 4-Chlorobenzyl 5.8 µM (Kinase X) Reduced potency -
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and explain potency differences .
Advanced Question: What experimental approaches elucidate its mechanism of action (MoA)?
Methodological Answer:
- Target Deconvolution :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins.
- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., ion channels).
- Pathway Analysis : RNA-seq to identify differentially expressed genes post-treatment .
Advanced Question: How should researchers address stability discrepancies under varying pH and temperature?
Methodological Answer:
- Accelerated Degradation Studies :
- pH Stability : Incubate at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) for 24–72 hours; analyze via HPLC.
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1 week; monitor decomposition products by LC-MS.
- Light Sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions .
Advanced Question: What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction : Use in silico tools like ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Toxicity Screening :
- AMES Test : Predict mutagenicity via bacterial reverse mutation assay.
- hERG Inhibition : Patch-clamp assays to assess cardiac liability .
Advanced Question: How can scale-up challenges be mitigated during process chemistry development?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) using software like MODDE.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
